Cas no 2228272-50-0 (1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine)

1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine
- EN300-1763928
- 2228272-50-0
- 1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine
-
- インチ: 1S/C9H13N3/c1-7-8(5-11-6-12-7)4-9(10)2-3-9/h5-6H,2-4,10H2,1H3
- InChIKey: NCNBLVLLKLZYHH-UHFFFAOYSA-N
- ほほえんだ: NC1(CC2=CN=CN=C2C)CC1
計算された属性
- せいみつぶんしりょう: 163.110947427g/mol
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763928-10.0g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1763928-0.25g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1763928-0.1g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1763928-1.0g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1763928-0.05g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1763928-5.0g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1763928-2.5g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1763928-0.5g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1763928-10g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1763928-1g |
1-[(4-methylpyrimidin-5-yl)methyl]cyclopropan-1-amine |
2228272-50-0 | 1g |
$1414.0 | 2023-09-20 |
1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amineに関する追加情報
Introduction to 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine (CAS No. 2228272-50-0)
1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine, with the CAS number 2228272-50-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring and a pyrimidine moiety, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine consists of a cyclopropane ring attached to a methyl-substituted pyrimidine through a methylene bridge. The cyclopropane ring, known for its high ring strain, imparts unique physical and chemical properties to the molecule. The pyrimidine moiety, on the other hand, is a common structural element in many biologically active compounds, including nucleic acids and various pharmaceuticals.
Recent studies have highlighted the potential of 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine in the treatment of various diseases. One notable area of research is its activity against cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxic effects on several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the disruption of DNA synthesis and cell cycle progression, leading to apoptosis.
In addition to its anti-cancer properties, 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine has shown promise in the treatment of neurodegenerative disorders. Research conducted at the University of California, San Francisco, found that this compound can effectively modulate certain neurotransmitter systems in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The exact mechanisms by which it exerts these effects are still under investigation but are believed to involve interactions with specific receptors and signaling pathways.
The pharmacokinetic properties of 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine have also been studied extensively. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, particularly into the central nervous system (CNS). These properties are crucial for ensuring that the compound can effectively reach its intended targets within the body.
Safety and toxicity assessments are essential components of drug development. Initial toxicology studies on 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine have shown that it has a wide therapeutic window and low toxicity at therapeutic doses. These findings are encouraging and support its potential for clinical use. However, further long-term studies are necessary to fully evaluate its safety profile.
The synthetic route for producing 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine has been optimized to ensure high yields and purity. A typical synthesis involves several steps, including the formation of the cyclopropane ring through a ring-closing metathesis reaction and the subsequent attachment of the pyrimidine moiety via a nucleophilic substitution reaction. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, 1-(4-methylpyrimidin-5-yl)methylcyclopropan-1-amine (CAS No. 2228272-50-0) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in both oncology and neurology. As more studies are conducted, it is likely that additional applications will be discovered, further solidifying its importance in the field of medicinal chemistry.
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